molecular formula C18H16FN3O3 B10927969 2-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10927969
M. Wt: 341.3 g/mol
InChI Key: ZGLYDHHTQBGKNH-UHFFFAOYSA-N
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Description

4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is a complex organic compound that features a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluorobenzyl group, and construction of the tricyclic core. Common reagents used in these reactions include fluorobenzyl bromide, pyrazole derivatives, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety .

Scientific Research Applications

4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl-substituted pyrazoles and tricyclic derivatives, such as:

Uniqueness

What sets 4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity can lead to enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C18H16FN3O3/c19-12-4-2-1-3-10(12)8-21-9-11(7-20-21)22-17(23)15-13-5-6-14(25-13)16(15)18(22)24/h1-4,7,9,13-16H,5-6,8H2

InChI Key

ZGLYDHHTQBGKNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=CC=CC=C5F

Origin of Product

United States

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